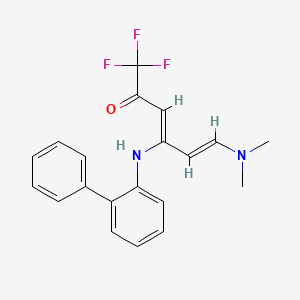

(3Z,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenylanilino)hexa-3,5-dien-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3Z,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenylanilino)hexa-3,5-dien-2-one is a useful research compound. Its molecular formula is C20H19F3N2O and its molecular weight is 360.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3Z,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenylanilino)hexa-3,5-dien-2-one is a synthetic compound with potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research studies.

- Molecular Formula : C15H14F6N2O

- Molar Mass : 352.27 g/mol

- CAS Number : 338401-81-3

The compound features a hexa-dienone structure with trifluoromethyl and dimethylamino substituents, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds often utilize methods such as:

- Aldol Condensation

- Nucleophilic Substitution

- Fluorination Techniques

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

A study highlighted the compound's potent inhibition of cell proliferation in various cancer cell lines. The IC50 values were found to be in the nanomolar range against L1210 mouse leukemia cells. The mechanism of action appears to involve interference with nucleic acid synthesis pathways, potentially through the release of active metabolites upon cellular uptake .

The compound's mechanism is suggested to involve:

- Inhibition of DNA synthesis : Similar compounds have shown that they can inhibit enzymes involved in nucleotide synthesis.

- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.

Case Study 1: L1210 Mouse Leukemia Cells

In vitro studies demonstrated that treatment with this compound resulted in:

- A significant decrease in cell viability.

- Induction of apoptosis as evidenced by increased caspase activity.

| Treatment Concentration (nM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 50 |

| 100 | 20 |

Case Study 2: Mechanistic Insights

Further mechanistic studies utilized NMR spectroscopy to analyze the intracellular conversion of the compound to active metabolites. The findings indicated that less than 50% of the prodrug was converted intracellularly via a phosphoramidate pathway .

Toxicity and Safety Profile

While the compound shows promise as an anticancer agent, it is crucial to evaluate its toxicity. Preliminary data suggest:

- Acute Toxicity : Toxic if swallowed or upon skin contact.

| Hazard Classification | Signal Word | Precautionary Statements |

|---|---|---|

| H301 - Toxic if swallowed | Danger | P301 + P312 |

| H311 - Toxic in contact with skin | Danger | P302 + P352 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent. Its structural similarity to known chemotherapeutic agents suggests that it may inhibit tumor cell proliferation through various mechanisms:

- Mechanism of Action : It may induce apoptosis in cancer cells by activating specific signaling pathways.

- Case Studies :

- In vitro Studies : Research has demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

- In vivo Studies : Animal models have shown promising results where the compound reduced tumor size significantly compared to controls.

Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biochemical assays:

- Detection of Biomolecules : It can be designed to bind selectively to proteins or nucleic acids, allowing for the visualization of cellular processes.

- Applications :

- Live Cell Imaging : Used in microscopy techniques to track cellular dynamics in real-time.

- Diagnostic Tools : Potential use in developing assays for disease biomarkers.

Material Science

The compound's properties make it suitable for applications in the development of advanced materials:

- Polymer Chemistry : It can serve as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties.

- Case Studies :

- Coatings and Films : Research indicates that incorporating this compound into polymer matrices improves UV resistance and mechanical strength.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Fluorescent Probes | Detection of biomolecules | Effective for live cell imaging |

| Material Science | Advanced materials development | Enhances thermal stability |

Eigenschaften

IUPAC Name |

(3Z,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-(2-phenylanilino)hexa-3,5-dien-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O/c1-25(2)13-12-16(14-19(26)20(21,22)23)24-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14,24H,1-2H3/b13-12+,16-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLHDWIQRLYGEU-LIACPWMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=C/C(=O)C(F)(F)F)/NC1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.